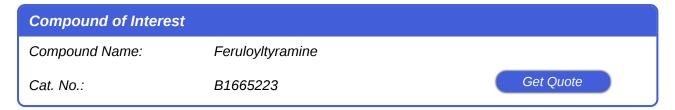


Quantification of Feruloyltyramine in Complex Plant Matrices: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-**Feruloyltyramine** is a naturally occurring phenolic amide found in a variety of plant species. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The growing interest in its potential therapeutic applications necessitates robust and reliable analytical methods for its quantification in complex plant matrices. This document provides detailed application notes and protocols for the accurate determination of **feruloyltyramine** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Levels of Feruloyltyramine in Various Plant Matrices

The concentration of **feruloyltyramine** can vary significantly depending on the plant species, cultivar, plant part, and growing conditions. The following table summarizes reported quantitative data for N-trans-**feruloyltyramine** in different plant matrices.



Plant Matrix	Plant Part	Analytical Method	Concentration Range	Reference
Garlic (Allium sativum)	Bulb	Not Specified	5 - 35 mg/kg	[2]
Eggplant (Solanum melongena)	Calyx	UPLC/ESI/qTOF- MS	Present, not quantified	[1]
Bell Pepper (Capsicum annuum)	Fruit	Not Specified	Present, highest in yellow and red varieties	
Tomato (Solanum lycopersicum)	Not Specified	Not Specified	Not Specified	_
Cannabis (Cannabis sativa)	Seeds, Roots, Leaves, Resin	HPLC, UV	Present, not quantified	_

Note: Quantitative data for **feruloyltyramine** in many plant species is still limited in publicly available literature.

Experimental Protocols Protocol for Quantification of Feruloyltyramine by HPLC-UV

This protocol provides a general framework for the quantification of **feruloyltyramine** in plant matrices using HPLC-UV. Method optimization and validation are crucial for each specific matrix.

1.1. Sample Preparation and Extraction

- Grinding: Lyophilize fresh plant material and grind into a fine powder using a laboratory mill.
- Extraction:



- Weigh 1 g of the powdered plant material into a 50 mL conical tube.
- Add 20 mL of 80% methanol (MeOH).
- Vortex for 1 minute to ensure thorough mixing.
- Sonciate for 30 minutes in an ultrasonic bath.
- Centrifuge at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet twice more.
- Pool the supernatants.
- Solvent Evaporation and Reconstitution:
 - Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
 - Reconstitute the dried extract in 5 mL of the initial mobile phase.
 - Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial.

1.2. HPLC-UV Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-5 min: 10% B



o 5-20 min: 10-50% B

20-25 min: 50-90% B

25-30 min: 90% B (hold)

30-31 min: 90-10% B

31-35 min: 10% B (equilibration)

Flow Rate: 1.0 mL/min.

Injection Volume: 10 μL.

• UV Detection Wavelength: 320 nm.

• Column Temperature: 30°C.

1.3. Calibration and Quantification

- Prepare a stock solution of N-trans-feruloyltyramine standard in methanol.
- Create a series of calibration standards by diluting the stock solution with the initial mobile
 phase to cover the expected concentration range in the samples.
- Inject the calibration standards and the prepared samples into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **feruloyltyramine** in the samples by interpolating their peak areas on the calibration curve.

Protocol for Quantification of Feruloyltyramine by UPLC-MS/MS

This protocol outlines a more sensitive and selective method for the quantification of **feruloyltyramine**, particularly suitable for complex matrices or low concentrations.



2.1. Sample Preparation and Extraction

Follow the same sample preparation and extraction procedure as described in the HPLC-UV protocol (Section 1.1). For UPLC-MS/MS analysis, a further dilution of the final extract may be necessary depending on the sensitivity of the instrument.

2.2. UPLC-MS/MS Conditions

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - o 0-0.5 min: 5% B
 - 0.5-3.0 min: 5-95% B
 - 3.0-4.0 min: 95% B (hold)
 - 4.0-4.1 min: 95-5% B
 - 4.1-5.0 min: 5% B (equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μL.
- Column Temperature: 40°C.

2.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).



MRM Transitions (precursor ion > product ion):

Quantifier: 314.1 > 177.1

Qualifier: 314.1 > 137.1

 (Note: These transitions are proposed based on the structure of **feruloyltyramine** and may require optimization on the specific instrument.)

· Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Cone Gas Flow: 50 L/hr.

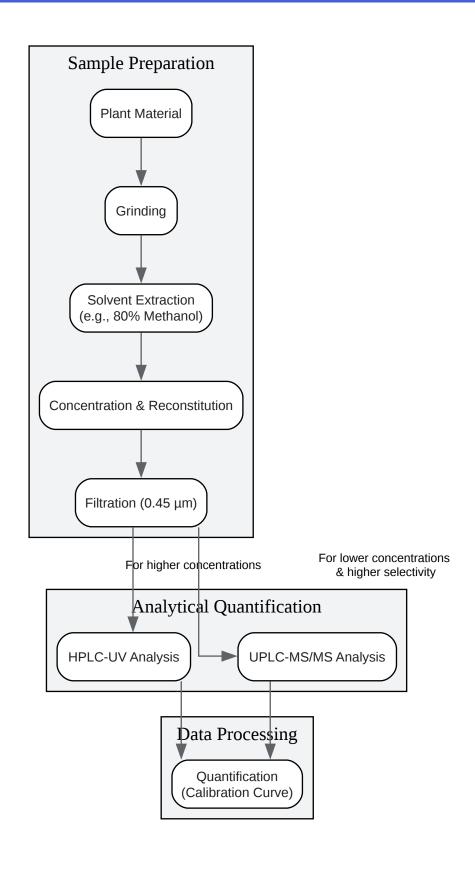
Desolvation Gas Flow: 800 L/hr.

2.4. Calibration and Quantification

- Prepare calibration standards as described in the HPLC-UV protocol (Section 1.3).
- Analyze the standards and samples using the optimized UPLC-MS/MS method.
- Construct a calibration curve using the peak area of the quantifier MRM transition.
- Quantify feruloyltyramine in the samples based on the calibration curve.

Mandatory Visualizations Experimental Workflow for Feruloyltyramine Quantification





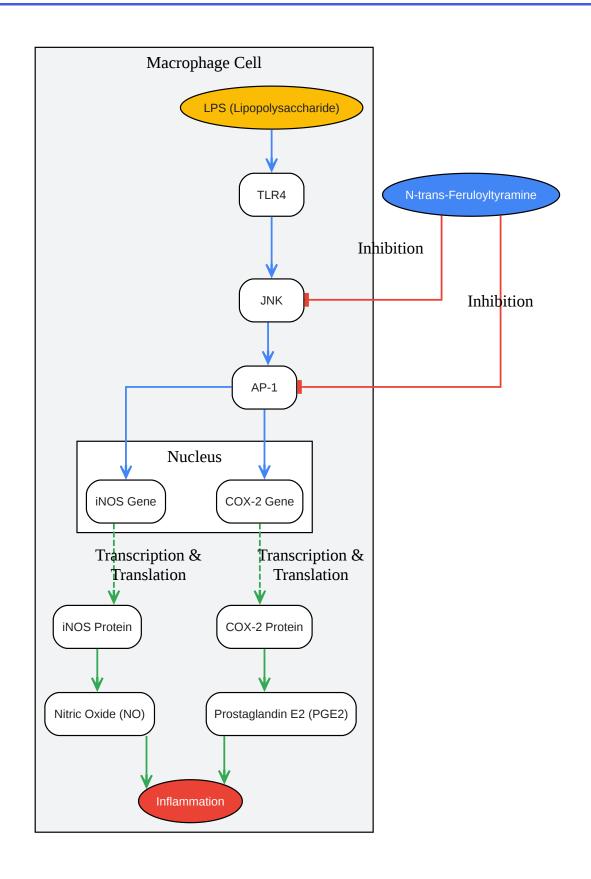
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Caption: General experimental workflow for the quantification of **Feruloyltyramine** in plant matrices.

Anti-inflammatory Signaling Pathway of Feruloyltyramine





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Caption: **FeruloyItyramine** inhibits inflammation by suppressing the JNK/AP-1 signaling pathway.

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